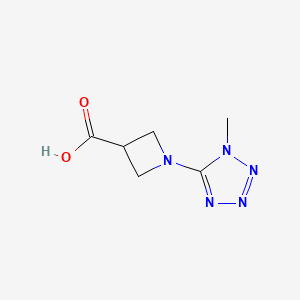

1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid” is a compound with the IUPAC name 1-(1-methyl-1H-tetraazol-5-yl)-3-azetidinecarboxylic acid . It has a molecular weight of 183.17 .

Synthesis Analysis

The synthesis of tetrazole derivatives, including “1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid”, has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The InChI code for “1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid” is 1S/C6H9N5O2/c1-10-6(7-8-9-10)11-2-4(3-11)5(12)13/h4H,2-3H2,1H3,(H,12,13) .Chemical Reactions Analysis

Tetrazoles, including “1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid”, have been used as a metabolically stable isosteric replacement for the carboxylic acid moiety . They have also been used as a precursor to other heterocycles . The tetrazole ring resists oxidation even when very strong oxidizing agents are employed because of its low HOMO energy .Scientific Research Applications

Synthesis of Novel Compounds

1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid and related azetidines are used in the synthesis of novel compounds. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, has been reported (Soriano, Podraza, & Cromwell, 1980). This synthesis demonstrates the potential of azetidines in creating structurally unique molecules for various applications.

Building Blocks in Medicinal Chemistry

Azetidine derivatives, including 1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid, are recognized as valuable building blocks in medicinal chemistry. They have been used in the preparation of protected 3-haloazetidines, which are versatile intermediates for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Protein Synthesis and Ion Transport Studies

Azetidine-2-carboxylic acid, a related compound, has been utilized in studies exploring the relationship between protein synthesis and ion transport. It has been used as an analog of proline to investigate these processes in barley and other plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Proline Metabolism and Protein Conformation Studies

Azetidine-2-carboxylic acid, a structural analog of proline, has been regularly used in the study of proline metabolism and protein conformation. It has been synthesized for use in uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).

Pharmaceutical Compound Synthesis

The azetidine framework, as seen in 1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid, is a key component in synthesizing various pharmaceutical compounds. For example, azetidine-2-carboxylic acid has been used in the synthesis of prodrugs for HIV treatment (Parang, Wiebe, & Knaus, 2000).

Studies on Teratogenesis and Toxicity

The presence of azetidine-2-carboxylic acid in certain foods and its potential impact on human health, including teratogenic effects, has been a subject of study. This research provides insights into the broader implications of azetidine compounds in biological systems (Rubenstein et al., 2006).

Liver Fibrosis Inhibition Studies

Research has also explored the use of azetidine-2-carboxylic acid, a compound related to 1-(1-Methyltetrazol-5-yl)azetidine-3-carboxylic acid, in inhibiting liver fibrosis in animal models. This highlights the potential therapeutic applications of azetidines in treating liver conditions (Rojkind, 1973).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-methyltetrazol-5-yl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O2/c1-10-6(7-8-9-10)11-2-4(3-11)5(12)13/h4H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSASALARDKFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340357-95-0 |

Source

|

| Record name | 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)

![N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3004840.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)